molecular formula C10H12N2O B13994691 3-(4-Aminophenyl)-2-pyrrolidinone

3-(4-Aminophenyl)-2-pyrrolidinone

Cat. No.: B13994691
M. Wt: 176.21 g/mol
InChI Key: IQQMWMMZFQTZSC-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-pyrrolidinone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile scaffold for the development of novel biologically active molecules. The core structure of this compound, the 2-pyrrolidinone ring, is a γ-lactam heterocycle known to be a key subunit in numerous bioactive natural products and synthetic derivatives . As part of the pyrrolidine family, this scaffold is prized for its three-dimensional, non-planar structure, which allows for efficient exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of potential drug candidates . The 4-aminophenyl substituent provides a handle for further chemical functionalization, making this compound a valuable building block for creating diverse compound libraries. Researchers utilize this and related pyrrolidine derivatives in the design and synthesis of molecules for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications . Pyrrolidine-based compounds are known to interact with various enantioselective biological targets, such as enzymes and G-protein coupled receptors, and the specific spatial orientation of substituents on the pyrrolidine ring can critically influence the biological profile and potency of the resulting drug candidate . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(4-aminophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)

InChI Key

IQQMWMMZFQTZSC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-aminophenyl)-2-pyrrolidinone generally proceeds through a sequence of three main stages:

  • Formation of an amide intermediate by condensation of aniline or substituted aniline derivatives with suitable acid derivatives.
  • Nitration of the aromatic ring to introduce a nitro group at the para-position relative to the amide.
  • Cyclization to form the pyrrolidinone ring.
  • Reduction of the nitro group to the corresponding amino group, yielding the target this compound.

This approach avoids the need for protecting groups on the amine, uses mild reaction conditions, and is suitable for scale-up.

Detailed Synthetic Route and Conditions

Step Reaction Type Reagents and Conditions Notes Reference
1 Amide Formation Aniline + acidylate intermediate (1:1 to 1:2 molar ratio), organic solvent (toluene, THF, acetone, ethyl acetate, DCM), base (triethylamine, pyridine, or mineral alkali like NaOH), 0–5 °C, 2–4 h Produces amide intermediate (Formula III). Washing and drying follow reaction completion.
2 Nitration Amide intermediate + concentrated nitric acid, solvent mixture (sulfuric acid, acetic acid, acetic anhydride), 0–5 °C, 2–5 h Introduces nitro group para to amide. Recrystallization from alcohols or acetone improves purity.
3 Cyclization Nitrated intermediate + base (Na2CO3, Cs2CO3, NaOEt, NaOMe, KOtBu), solvent (acetonitrile, butanone, DMF, DMAc, NMP), 6–12 h Intramolecular condensation to form the morpholinone ring (analogous to pyrrolidinone ring formation).
4 Reduction Nitro compound + hydrazine hydrate (35–100%), catalyst (FeCl3), fatty alcohol solvent, mild temperature Converts nitro to amino group, yielding 4-(4-aminophenyl)-3-morpholinone or analogous 3-pyrrolidinone derivative.

Alternative Synthetic Routes

  • Direct coupling and reduction: Coupling 4-nitrofluorobenzene with morpholin-2-one in N-methylpyrrolidone using sodium hydride, followed by catalytic hydrogenation with Pd/C. This method is industrially less favorable due to low overall yield (<7%) and expensive catalyst use.

  • Hydrazinolysis and further functionalization: Starting from N-(4-aminophenyl)acetamide, reaction with itaconic acid leads to 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which can be converted to methyl ester and hydrazide derivatives, enabling further modifications. This method highlights the versatility of pyrrolidinone derivatives but is more focused on functionalized analogs rather than the parent this compound.

Purification and Yield Considerations

  • Purification typically involves recrystallization from mixed solvents such as methanol, ethanol, or acetone.
  • Column chromatography is generally avoided in industrial processes due to scale and cost constraints.
  • The nitration and cyclization steps require careful temperature control (0–5 °C for nitration, mild heating for cyclization) to maximize selectivity and yield.
  • Reduction with hydrazine hydrate and FeCl3 catalyst provides a mild and efficient conversion of nitro to amino groups without over-reduction or ring opening.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Range / Condition Impact on Synthesis
Amide formation temp. 0–5 °C Controls reaction rate and selectivity
Molar ratio (aniline:acidylate) 1:1 to 1:2 Ensures complete conversion
Nitration temp. 0–5 °C Prevents side reactions and over-nitration
Nitration time 2–5 hours Sufficient for complete nitration
Cyclization base Na2CO3, Cs2CO3, NaOEt, KOtBu Base strength affects ring closure efficiency
Cyclization solvent Acetonitrile, butanone, DMF, DMAc, NMP Solubility and reaction rate factors
Cyclization time 6–12 hours Ensures full ring closure
Reduction reagent Hydrazine hydrate (35–100%) Effective nitro reduction
Reduction catalyst FeCl3 Catalyzes reduction, mild conditions
Purification solvent Methanol, ethanol, acetone Affects purity and crystallinity

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

    Substitution: Substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidinones.

Scientific Research Applications

3-(4-Aminophenyl)-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

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Q & A

Q. What are the key synthetic pathways for 3-(4-Aminophenyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

Answer: The compound is synthesized via cyclization of substituted acrylamides or through palladium-catalyzed coupling reactions. For example, a related compound, 1-(4-Aminophenyl)-5-methyl-2-pyrrolidinone, is synthesized using anthraquinone dye precursors, suggesting the use of aminoaryl intermediates in cyclization steps . Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) by monitoring intermediates via thin-layer chromatography (TLC) or LC-MS. Post-synthetic purification often involves column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate high-purity fractions (≥95%) .

Q. How can researchers validate the structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ ~6.5–7.5 ppm for the 4-aminophenyl moiety).
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated in studies of related pyrrolidinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Answer: Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. For example, keto-enol tautomerism in pyrrolidinone derivatives can shift proton signals. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers.
  • Cross-validate with computational methods (DFT calculations) to predict spectral profiles .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound-based bioactive compounds?

Answer:

  • Substitution patterns : Modify the aminophenyl group (e.g., fluorination or methylation) to assess electronic effects on bioactivity. For instance, fluorinated analogs (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) show altered pharmacokinetic properties .
  • Pharmacophore mapping : Compare with structurally related compounds like Rolipram (a PDE4 inhibitor), which shares the 2-pyrrolidinone core but differs in substituents .
  • In vitro assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase or phosphodiesterase) using fluorescence polarization or calorimetry .

Q. How should researchers address conflicting biological activity data between in vitro and in vivo studies?

Answer: Discrepancies may arise from metabolic instability or poor bioavailability. Mitigate this by:

  • Conducting ADME profiling : Measure plasma stability, cytochrome P450 interactions, and membrane permeability (e.g., Caco-2 assays).
  • Designing prodrugs : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as seen in thiazolidinedione derivatives .
  • Validating with dose-response studies : Use multiple animal models to correlate in vitro IC₅₀ values with in vivo efficacy .

Q. What methodologies are recommended for analyzing degradation products of this compound under stressed conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions.
  • LC-HRMS : Identify degradation products via high-resolution mass spectrometry. For example, oxidative degradation of related pyrrolidinones yields lactam-opening products.
  • Stability-indicating assays : Develop HPLC methods with photodiode array detection to quantify intact compound vs. impurities .

Methodological Notes

  • Safety protocols : Fluorinated derivatives (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) require handling in fume hoods due to potential respiratory hazards .
  • Data reproducibility : Use standardized synthetic protocols (e.g., IUPAC guidelines) and share raw spectral data in public repositories (e.g., PubChem) for cross-validation .

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